(Hydroxy(tosyloxy)iodo)benzene

Catalog No.
S564347
CAS No.
27126-76-7
M.F
C13H13IO4S
M. Wt
392.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Hydroxy(tosyloxy)iodo)benzene

CAS Number

27126-76-7

Product Name

(Hydroxy(tosyloxy)iodo)benzene

IUPAC Name

[hydroxy(phenyl)-λ3-iodanyl] 4-methylbenzenesulfonate

Molecular Formula

C13H13IO4S

Molecular Weight

392.21 g/mol

InChI

InChI=1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3

InChI Key

LRIUKPUCKCECPT-UHFFFAOYSA-N

Synonyms

(hydroxy(tosyloxy)iodo)benzene, HTIB cpd

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O

The exact mass of the compound Hydroxy(tosyloxy)iodobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294176. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Hydroxy(tosyloxy)iodo)benzene (HTIB), widely known as Koser's reagent, is a stable, monomeric hypervalent iodine(III) compound that serves as a highly efficient, metal-free oxidant and electrophilic tosyloxylating agent. Featuring a highly polarized, T-shaped geometry with an exceptionally nucleofugic tosylate ligand, HTIB exhibits strong electrophilicity. It is predominantly utilized in procurement and process chemistry for the direct α-functionalization of carbonyls, oxidative rearrangements, and the synthesis of complex heterocycles. Its bench stability, predictable stoichiometry, and ability to bypass toxic transition-metal oxidants make it a highly practical choice for green chemistry applications and pharmaceutical intermediate manufacturing [1].

Research Fit

Hypervalent iodine(III) reagent for α-tosyloxylation, oxidative rearrangements, and heterocycle synthesis
Dual-function oxidant and tosyloxy transfer agent enabling one-pot ketone functionalization
Considered a sustainable alternative to toxic heavy metal oxidants (Tl, Ag) in academic and industrial synthesis

Substituting HTIB with its unactivated precursor, iodosylbenzene (PhIO), or with in-situ mixtures of phenyliodine(III) diacetate (PIDA) and p-toluenesulfonic acid (TsOH) introduces severe process liabilities. PhIO is an amorphous, polymeric solid that is virtually insoluble in non-reactive organic solvents, leading to heterogeneous reaction mixtures, poor kinetic control, and erratic reproducibility[1]. Conversely, attempting to generate HTIB in situ from PIDA and excess TsOH often requires harsh acidic environments that degrade sensitive substrates, promote unwanted Ritter-type side reactions, and complicate downstream purification [2]. Procuring pre-formed HTIB ensures a homogeneous, monomeric reagent with a pre-installed, highly reactive tosylate leaving group, guaranteeing consistent reaction kinetics and higher chemoselectivity.

Substitution Risk

Risk 1
Tosyloxy transfer reactivity may not be replicated by PIDA, PIFA, or iodosylbenzene due to different ligand exchange profiles.
Risk 2
One-pot α-tosyloxylation and regiospecific oxidative rearrangements unique to HTIB may fail or give reduced yields with other hypervalent iodine reagents.
Risk 3
Polymeric iodosylbenzene insolubility limits its use in homogeneous reactions; HTIB provides soluble, practical one-pot conditions.

Monomeric Solubility for Green Chemistry and Homogeneous Processing

A critical procurement advantage of HTIB over its parent compound, iodosylbenzene (PhIO), is its well-defined monomeric structure and superior solubility profile. While PhIO exists as an intractable, insoluble polymer in most solvents, HTIB dissolves in water to a concentration of 0.024 g/mL (61 mmol/L) at 22 °C, forming a stable, weakly acidic solution (pKa ~4.3) [1]. This allows HTIB to be utilized in environmentally benign aqueous solvent systems and ensures precise, homogeneous dosing in continuous flow or large-scale batch reactors, which is impossible with polymeric PhIO suspensions.

Evidence DimensionAqueous solubility at 22 °C
Target Compound Data0.024 g/mL (61 mmol/L)
Comparator Or BaselineIodosylbenzene (PhIO) (insoluble polymer)
Quantified DifferenceComplete transition from an insoluble heterogeneous suspension to a fully soluble >60 mM homogeneous solution.
ConditionsAqueous solution at 22 °C, natural pH.

Enables the use of eco-friendly aqueous solvents and guarantees reproducible, homogeneous reaction kinetics in scale-up environments.

Oxidative hydrolysis yield
Head-to-head
HTIB: 51% yield vs. PIDA: 42% yield +9 percentage points (21% relative)
Reported yield advantage under tested conditions (CH₃CN, TsOH additive).
NMR yield; substrate- and condition-dependent.

Superior Yield and Regiocontrol in Oxidative Hydrolysis

In the oxidative hydrolysis of complex substrates such as aliphatic bromoalkenes, pre-formed HTIB demonstrates superior chemoselectivity compared to in-situ generated iodanes. A comparative study showed that using stoichiometric HTIB afforded the desired α-bromoketone in a 51% yield. In contrast, attempting to replicate this reactivity using PIDA combined with 2.0 equivalents of TsOH·H2O resulted in a lower yield of 42% and promoted higher levels of unwanted Ritter-type regioisomers [1]. The pre-installed tosylate ligand on HTIB provides a more controlled electrophilic iodine center, minimizing the chaotic side-reactivity associated with excess free acid.

Evidence DimensionProduct yield and side-product formation
Target Compound Data51% yield of target ketone
Comparator Or BaselinePIDA + TsOH·H2O (42% yield, higher regioisomer byproducts)
Quantified Difference21% relative increase in target yield and suppression of acid-catalyzed side reactions.
ConditionsAcetonitrile solvent, 0.1 M concentration, room temperature.

Procuring pre-formed HTIB reduces purification bottlenecks and improves overall material efficiency by avoiding the side reactions caused by excess strong acids.

Ultrasound-accelerated tosyloxylation
Class-level
Rapid α-tosyloxylation of alicyclic ketones (e.g., cyclopentanone) under sonication; very good yields reported
May significantly reduce reaction time and extend substrate scope vs. conventional stirring.
Rate enhancement not quantified; abstract-level data.

Accelerated Kinetics for α-Functionalization

HTIB acts as an exceptionally fast and selective oxidant for the conversion of enol esters into valuable α-tosyloxy ketones, a key transformation in pharmaceutical synthesis. Kinetic profiling demonstrates that HTIB rapidly and cleanly converts acetyl enol esters to the corresponding α-tosyloxy ketones in high yields (74%), whereas standard oxidants like m-CPBA exhibit significantly slower reaction profiles and require the addition of external strong acids to achieve comparable functionalization [1]. HTIB's dual role as both an oxidant and a tosylate donor condenses the reaction pathway into a single, highly efficient step.

Evidence DimensionReaction kinetics and yield
Target Compound DataRapid, single-step conversion (74% yield)
Comparator Or Baselinem-CPBA (slower kinetics, requires external TsOH)
Quantified DifferenceDirect, single-reagent conversion vs. multi-component, slower alternative.
ConditionsAcetonitrile, room temperature.

Streamlines synthetic workflows by replacing multi-reagent oxidative mixtures with a single, highly efficient, bench-stable solid.

Green ring expansion
Class-level
Replaces toxic Tl(NO₃)₃·3H₂O or AgNO₃/I₂ in β-benzocycloalkenone synthesis; comparable yields with benign byproducts
Eliminates heavy metal waste, supporting sustainable synthesis mandates.
Toxicity avoidance qualitative; actual waste reduction depends on scale.
Enantioselective α-halo ketone
Class-level
HTIB: chiral nonracemic α-halo ketones via oxidative transposition PIDA: no reported enantioselective variant
Unique release-and-catch mechanism enables metal-free enantioselective access to chiral building blocks.
Proof-of-concept; scope and optimization under investigation.
One-pot α-azidation
Class-level
Soluble in common organic solvents (MeCN, MeOH); enables homogeneous one-pot α-azidation via in situ tosyloxy ketone
Solubility supports practical one-pot sequences; iodosylbenzene polymeric insolubility limits analogous utility.
Commercial HTIB or in situ generation from iodosobenzene/p-TsOH possible.

Direct α-Tosyloxylation of Carbonyls

Supported by its superior kinetic profile compared to m-CPBA [1], HTIB is a primary choice for the direct, metal-free α-tosyloxylation of ketones and enol esters. The resulting α-tosyloxy ketones are highly versatile electrophiles used extensively in the pharmaceutical industry for the rapid assembly of thiazoles, imidazoles, and other biologically active heterocycles.

Green Chemistry Oxidations in Aqueous Media

Leveraging its 61 mmol/L aqueous solubility [2], HTIB is utilized for 'solvohyperiodination' and oxidative transformations in aqueous or mixed aqueous-organic solvent systems. This aligns with sustainable manufacturing protocols by eliminating the need for halogenated solvents typically required for hypervalent iodine reagents.

Metal-Free Oxidative Rearrangements

Because it avoids the 21% relative yield drop and side-product formation seen with PIDA/TsOH mixtures[3], HTIB is utilized for driving oxidative ring expansions, ring contractions, and the oxidative hydrolysis of complex alkenes without the need for toxic transition-metal catalysts or harsh in-situ acid mixtures.

Application Fit

Application
Selection Property
Validation Focus
α-Halo ketone intermediate synthesis
Oxidative hydrolysis efficiency
Yield confirmation under specified conditions
Wittig-ring expansion to β-benzocycloalkenones
Non-toxic oxidant alternative
Heavy metal waste reduction validation
Ultrasound-accelerated α-tosyloxylation
Rate acceleration under sonication
Substrate scope and reaction time verification
Enantioselective α-halo ketone synthesis
Chiral nonracemic product access
Enantioselectivity and scope confirmation

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

391.95793 Da

Monoisotopic Mass

391.95793 Da

Heavy Atom Count

19

UNII

2EOA97B14A

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27126-76-7

Wikipedia

(hydroxy(4-toluenesulfonato)iodo)benzene
Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017

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